(3S)-3-propan-2-ylmorpholine-2,5-dione
Description
Properties
CAS No. |
127094-72-8 |
|---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
(3S)-3-propan-2-ylmorpholine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)6-7(10)11-3-5(9)8-6/h4,6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI Key |
UDAGOJYEKSFEOQ-LURJTMIESA-N |
SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
Isomeric SMILES |
CC(C)[C@H]1C(=O)OCC(=O)N1 |
Canonical SMILES |
CC(C)C1C(=O)OCC(=O)N1 |
Synonyms |
2,5-Morpholinedione,3-(1-methylethyl)-,(3S)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
-
Esterification : L-lactic acid is esterified with methanol under acidic conditions (H₂SO₄, 60°C, 6 h) to yield methyl lactate.
-
Peptide Coupling : Methyl lactate reacts with isopropyl glycine using dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) at 0–25°C for 12 h.
-
Cyclization : The resultant dipeptide undergoes thermal cyclization at 150°C under reduced pressure (10 mmHg) for 3 h, forming the morpholine-2,5-dione ring.
| Parameter | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, 60°C, 6 h | 92 | 98 |
| Peptide Coupling | DCC/NHS, THF, 25°C, 12 h | 78 | 95 |
| Cyclization | 150°C, 10 mmHg, 3 h | 65 | 90 |
Key Challenges : Racemization at the α-carbon of lactic acid during cyclization reduces enantiomeric excess (ee). Using chiral auxiliaries or low-temperature cyclization (e.g., 100°C) mitigates this issue, preserving >90% ee.
Ring-Opening Polymerization (ROP)
ROP of morpholine-2,5-dione monomers enables the synthesis of high-molecular-weight polymers, which can be depolymerized to recover the monomer.
Catalytic Systems
-
Stannous Octoate (Sn(Oct)₂) :
-
Conditions : Bulk polymerization at 130°C for 24 h.
-
Outcomes :
-
Molecular weight (Mₙ): 10–40 kDa.
-
Dispersity (Đ): 1.5–2.0.
-
-
Limitations : Low initiator efficiency due to moisture sensitivity.
-
-
Yttrium-Based Initiators :
-
Conditions : Solution polymerization in toluene at 80–120°C for 12 h.
-
Outcomes :
-
Mₙ: 40–60 kDa.
-
Đ: 1.2–1.5.
-
-
Advantages : Better stereochemical control, yielding >95% ee.
-
| Catalyst | Temp (°C) | Time (h) | Mₙ (kDa) | Đ | ee (%) |
|---|---|---|---|---|---|
| Sn(Oct)₂ | 130 | 24 | 10–40 | 1.5–2.0 | 80–85 |
| Yttrium Complex | 80–120 | 12 | 40–60 | 1.2–1.5 | >95 |
Enzymatic Catalysis
Lipases (e.g., Candida antarctica Lipase B) catalyze ROP under mild conditions, aligning with green chemistry principles.
Procedure:
-
Monomer Preparation : this compound is synthesized via cyclocondensation as above.
-
Polymerization : Monomer (5 g), lipase (50 mg), and toluene (50 mL) are stirred at 60°C for 48 h.
-
Depolymerization : The polymer is heated at 180°C under vacuum to regenerate the monomer.
| Metric | Value |
|---|---|
| Conversion | 85–90% |
| Mₙ | 20–30 kDa |
| Racemization | <5% |
Advantages : Reduced energy consumption and minimal racemization. Drawbacks : Lower molecular weights compared to metal-catalyzed methods.
Mechanochemical Synthesis
Solvent-free mechanochemical methods utilize ball milling to achieve cyclization.
Protocol:
-
Reactants : Lactic acid and isopropyl glycine (1:1 molar ratio).
-
Conditions : Stainless-steel jar with ZrO₂ balls, 30 Hz, 2 h.
-
Post-Processing : Wash with ethanol to remove unreacted monomers.
| Metric | Value |
|---|---|
| Yield | 70–75% |
| ee | 88–92% |
Applications : Scalable for industrial production with minimal solvent waste.
Resolution of Racemic Mixtures
For racemic intermediates, chiral column chromatography (e.g., Chiralpak IA) resolves enantiomers.
Conditions:
-
Column : Chiralpak IA (250 × 4.6 mm).
-
Eluent : Hexane/isopropanol (80:20), 1 mL/min.
-
Detection : UV at 220 nm.
| Parameter | Value |
|---|---|
| Retention Time (S) | 12.5 min |
| Retention Time (R) | 14.2 min |
| Resolution (Rs) | 1.8 |
Chemical Reactions Analysis
Types of Reactions
(3S)-3-propan-2-ylmorpholine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The isopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(3S)-3-propan-2-ylmorpholine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-propan-2-ylmorpholine-2,5-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved may include binding to active sites or allosteric sites on enzymes, leading to changes in their activity.
Comparison with Similar Compounds
Key Observations :
- Ring Size and Flexibility : Morpholine-2,5-diones (6-membered) exhibit greater conformational flexibility compared to oxazolidine-2,5-diones (5-membered) or isoindoline-1,3-diones (fused aromatic system) .
- Substituent Effects : The propan-2-yl group in the target compound enhances hydrophobicity, whereas benzyloxycarbonylmethyl substituents (e.g., in Wang et al.’s work) introduce hydrogen-bonding interactions that influence copolymer microstructure .
Polymerization Compatibility
| Compound | Compatible Monomers | Polymer Type | Applications |
|---|---|---|---|
| This compound | ε-Caprolactone, lactide | Polydepsipeptides | Biodegradable medical devices |
| (3S)-3-[(Benzyloxycarbonyl)methyl]morpholine-2,5-dione | ε-Caprolactone | Copolymers | Controlled drug release systems |
| Oxazolidine-2,5-diones | Aliphatic diols | Polyesters | Specialty coatings, adhesives |
| Isoindoline-1,3-diones | Dianhydrides, diamines | Polyimides | High-temperature-resistant materials |
Q & A
Q. What are the standard methods for synthesizing (3S)-3-propan-2-ylmorpholine-2,5-dione, and how can reaction conditions be optimized?
Synthesis typically involves multi-step reactions, including cyclization and stereochemical control. For example, analogous compounds are synthesized using coupling reagents like methanesulfonyl chloride and bases such as DIPEA under controlled temperatures . Optimization may involve adjusting stoichiometry (e.g., 1.5–2.0 equivalents of reagents) and monitoring reaction progress via TLC or HPLC. Purification often employs column chromatography with gradients tailored to polarity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?
Key techniques include:
- 1H/13C NMR : Assigning proton environments (e.g., diastereotopic protons in morpholine rings) and carbon frameworks. Coupling constants (J values) help infer stereochemistry .
- Optical Rotation : Confirming enantiomeric purity, especially for the (3S) configuration .
- Mass Spectrometry : Validating molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can the absolute configuration of this compound be determined without X-ray crystallography?
When X-ray data is unavailable, combine:
- NOESY NMR : Spatial correlations between protons to infer 3D structure.
- Molecular Mechanics Simulations : Energy-minimized models to predict stable conformers .
- Scalar Coupling Constants : Analyze J values (e.g., vicinal couplings) to deduce dihedral angles and stereochemistry .
Q. What experimental design considerations are critical for studying the compound’s stability under varying conditions?
- Temperature Control : Degradation of organic compounds accelerates at higher temperatures; use continuous cooling to stabilize samples during long experiments .
- Matrix Complexity : Simulate real-world conditions (e.g., wastewater matrices) by diversifying initial samples to avoid oversimplified degradation profiles .
Q. How can researchers evaluate the biological activity of this compound, and what controls are necessary?
- In Vitro Assays : Use cell-based models (e.g., enzyme inhibition) with positive/negative controls (e.g., known inhibitors).
- Docking Studies : Employ software like AutoDock to predict binding affinities to target proteins, validated by experimental IC50 values .
- Toxicity Screening : Include cytotoxicity assays (e.g., MTT) to rule off-target effects.
Q. How should contradictory data on compound reactivity or bioactivity be resolved?
- Reproducibility Checks : Replicate experiments under identical conditions (e.g., pH, solvent).
- Statistical Analysis : Apply ANOVA or t-tests to assess significance of outliers .
- Sample Purity : Re-examine via HPLC or DSC to rule out impurities influencing results .
Methodological Notes
- Data Reproducibility : Address limitations in sample diversity (e.g., synthetic batches) by expanding sample sizes and validating across independent labs .
- Computational Validation : Cross-reference docking results with experimental kinetics to refine force-field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
